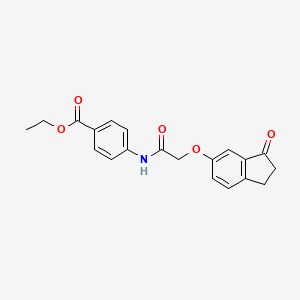

![molecular formula C11H14ClFN2 B2422820 1-[(4-Chloro-3-fluorophenyl)methyl]piperazine CAS No. 1240572-89-7](/img/structure/B2422820.png)

1-[(4-Chloro-3-fluorophenyl)methyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

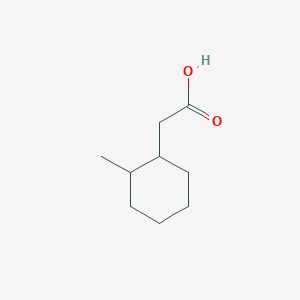

“1-[(4-Chloro-3-fluorophenyl)methyl]piperazine” is an organic compound. It has been used in the synthesis of a variety of biologically active molecules . A series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .

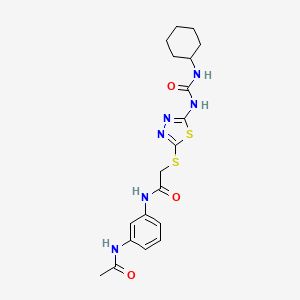

Synthesis Analysis

The compound was synthesized from 3-chloro phenyl isocyanate and 1-[bis(4-fluorophenyl)methyl]piperazine according to a general procedure . All twenty adducts were obtained in good to high yields and fully characterized by 1 H NMR, 13 C NMR, IR, and mass spectrometry techniques .

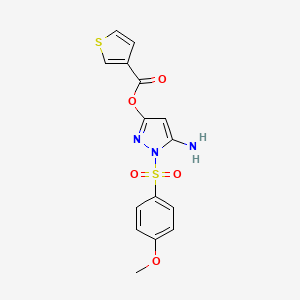

Molecular Structure Analysis

The molecular formula of “1-[(4-Chloro-3-fluorophenyl)methyl]piperazine” is C11H14ClFN2. The molecular weight is 228.7. A crystal of a similar compound was prepared and analyzed using X-ray crystallography .

Chemical Reactions Analysis

The compound has been used in the synthesis of a variety of biologically active molecules . It has shown significant effects on both allergic asthma and allergic itching .

Physical And Chemical Properties Analysis

The compound is an organic compound with the chemical formula C12H14ClFN2. The molecular weight is 228.7.

Scientific Research Applications

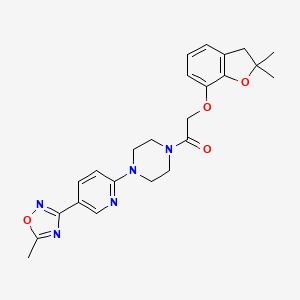

Synthesis of Pharmaceutical Compounds

1-[(4-Chloro-3-fluorophenyl)methyl]piperazine has been used in the synthesis of various pharmaceutical compounds. For instance, it plays a role in the Fe-catalyzed synthesis of Flunarizine, a drug used for treating migraines and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016). Additionally, it's used in the preparation of novel 1,2,4-triazole Schiff bases with potential antitumor activity (Ding et al., 2016).

Medicinal Chemistry

In medicinal chemistry, derivatives of 1-[(4-Chloro-3-fluorophenyl)methyl]piperazine are synthesized for various purposes. For example, compounds synthesized with this molecule have been evaluated for their bioactivity against tumor cells, indicating potential in cancer treatment research (V. Balaraju, S. Kalyani, & E. Laxminarayana, 2019).

Analytical Chemistry

In analytical chemistry, 1-[(4-Chloro-3-fluorophenyl)methyl]piperazine is utilized for the analysis of flunarizine and its degradation products using techniques like micellar liquid chromatography (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).

Synthesis of Herbicides

This compound has also been used in the synthesis of novel herbicidal 1-Phenyl-piperazine-2,6-diones, demonstrating its utility in the agricultural sector (Li, Xiang, Hsu, Liu, Wu, & Yang, 2005).

Mechanism of Action

Target of Action

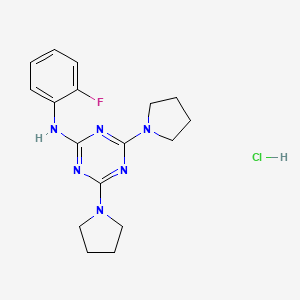

The primary target of 1-[(4-Chloro-3-fluorophenyl)methyl]piperazine is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, which are immune responses to environmental substances known as allergens .

Mode of Action

1-[(4-Chloro-3-fluorophenyl)methyl]piperazine acts as an antagonist at the Histamine H1 receptor . It has a higher affinity for the H1 receptor than histamine itself . By binding to these receptors, it prevents histamine from exerting its effects, thereby mitigating allergic reactions .

Biochemical Pathways

The compound’s action on the Histamine H1 receptor affects the histamine-mediated allergic response pathway . By blocking the H1 receptor, it inhibits the downstream effects of histamine, which include inflammation and other symptoms of allergies .

Result of Action

The antagonistic action of 1-[(4-Chloro-3-fluorophenyl)methyl]piperazine on the Histamine H1 receptor results in a significant reduction in the symptoms of allergic asthma and allergic itching . Some derivatives of this compound have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .

Safety and Hazards

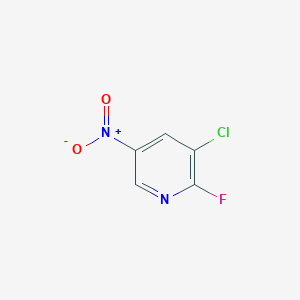

properties

IUPAC Name |

1-[(4-chloro-3-fluorophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWINVCKEUVJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422737.png)

![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2422741.png)

![2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2422747.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2422749.png)

![O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride](/img/structure/B2422750.png)

![2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2422757.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2422758.png)